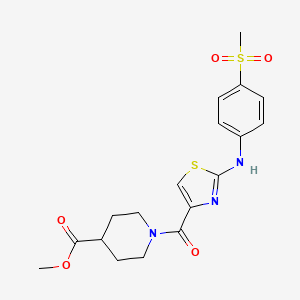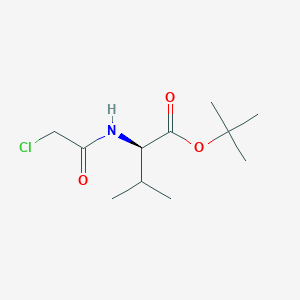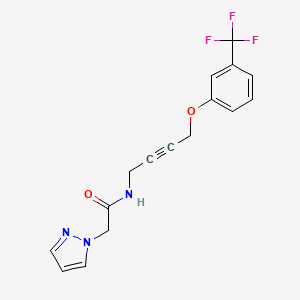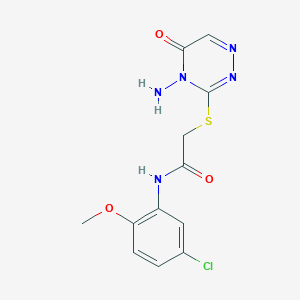
Butyl naphthalene-1-sulfonate,sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl naphthalene-1-sulfonate, sodium is a chemical compound with the molecular formula C14H15NaO2S. It is known for its excellent penetration, wetting, emulsifying, diffusing, and foaming properties. This compound is resistant to acid, alkali, hard water, and inorganic salts, making it highly versatile in various industrial applications .
Mechanism of Action
Target of Action
Butyl naphthalene-1-sulfonate, sodium is a surfactant, which means its primary targets are interfaces between different phases, such as oil and water . It interacts with these interfaces to reduce surface tension, facilitating the mixing of substances that are usually immiscible .
Mode of Action
The compound’s mode of action is primarily through its surfactant properties. It has excellent penetration, wetting, emulsifying, diffusing, and foaming properties . It can greatly increase the permeability when mixed with a small amount of salt .
Result of Action
The molecular and cellular effects of butyl naphthalene-1-sulfonate, sodium are largely dependent on its surfactant properties. It can disrupt cell membranes, alter protein conformations, and affect the solubility of other compounds . In industrial applications, it is used for its ability to increase the solubility and dispersion of other substances .
Action Environment
The action of butyl naphthalene-1-sulfonate, sodium is influenced by environmental factors such as pH, temperature, and the presence of other substances. It is resistant to acid, alkali, hard water, and inorganic salts . Its efficacy and stability can be affected by these factors, as well as by the specific conditions of the environment in which it is used.
Preparation Methods
The synthesis of butyl naphthalene-1-sulfonate, sodium involves the sulfonation of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate. The detailed steps are as follows :
- Dissolve 426 parts of naphthalene in 478 parts of n-butanol.
- Add 1060 parts of concentrated sulfuric acid dropwise while stirring.
- Add 320 parts of fuming sulfuric acid dropwise.
- Slowly raise the temperature to 50-55°C and maintain it for 6 hours.
- After standing, release the lower layer of acid.
- Neutralize the upper layer reaction solution with alkali.
- Bleach with sodium hypochlorite, settle, filter, spray, and dry to obtain the final product.
Chemical Reactions Analysis
Butyl naphthalene-1-sulfonate, sodium undergoes various chemical reactions, including:
- Oxidation : This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reducing agents like sodium borohydride can be used to reduce the compound.
- Substitution : The sulfonate group can be substituted with other functional groups using appropriate reagents and conditions .
Scientific Research Applications
Butyl naphthalene-1-sulfonate, sodium has a wide range of applications in scientific research and industry :
- Chemistry : Used as a surfactant and dispersing agent in various chemical processes.
- Biology : Employed in the preparation of biological samples and as a wetting agent.
- Medicine : Utilized in pharmaceutical formulations for its emulsifying properties.
- Industry : Widely used in textile printing and dyeing, paper manufacturing, and as a wetting agent in pesticides and herbicides.
Comparison with Similar Compounds
Butyl naphthalene-1-sulfonate, sodium is unique due to its combination of excellent penetration, wetting, emulsifying, diffusing, and foaming properties. Similar compounds include :
- Sodium 1-butanesulfonate
- Sodium 4-butylnaphthalene-1-sulfonate
- Naphthalenesulfonic acid derivatives
These compounds share some properties but differ in their specific applications and effectiveness in various industrial processes.
Properties
IUPAC Name |
sodium;4-butylnaphthalene-1-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S.Na/c1-2-3-6-11-9-10-14(17(15)16)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXULKTYSTJSKFK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
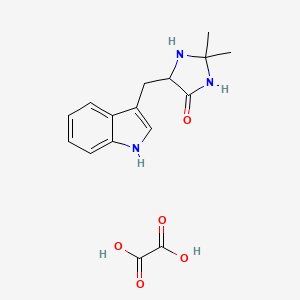
![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)
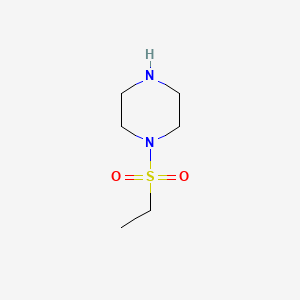
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2401438.png)
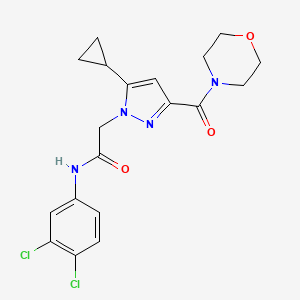
![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)
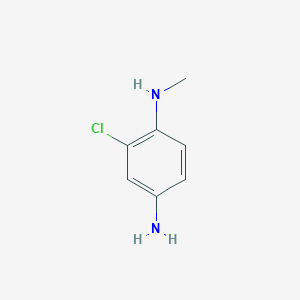

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2401446.png)
